molecular formula C17H24N2O2 B068892 (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid CAS No. 187884-89-5

(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid

Cat. No.: B068892
CAS No.: 187884-89-5
M. Wt: 288.4 g/mol
InChI Key: CFSVWPQERLQYDF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid: is a synthetic organic compound characterized by its unique structure, which includes an isoquinoline moiety and a chiral center at the second carbon atom. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated isoquinoline derivative.

    Chiral Center Formation: The chiral center at the second carbon atom can be introduced through asymmetric synthesis techniques, such as using chiral catalysts or chiral auxiliaries.

    Final Coupling: The final step involves coupling the isoquinoline derivative with a suitable carboxylic acid derivative under peptide coupling conditions, often using reagents like carbodiimides or uronium salts.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophilic substitution can be facilitated using reagents like sodium hydride or lithium diisopropylamide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can serve as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes, especially those involving isoquinoline derivatives.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or interact with proteins, leading to changes in their activity. The chiral center may also play a role in the compound’s specificity and potency.

Comparison with Similar Compounds

  • (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid
  • (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-ethylpentanoic acid
  • (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-propylpentanoic acid

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the isoquinoline moiety and the chiral center, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

187884-89-5

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)/t14-/m0/s1

InChI Key

CFSVWPQERLQYDF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C

SMILES

CC(C)CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C

Canonical SMILES

CC(C)CC(C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C

Synonyms

L-Isoleucine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.